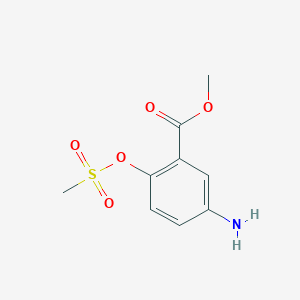

Methyl 5-amino-2-methansulfonyloxybenzoate

描述

Contextual Significance of Aminobenzoate and Aryl Sulfonate Motifs in Organic Chemistry

The aminobenzoate and aryl sulfonate components of Methyl 5-amino-2-methansulfonyloxybenzoate are of considerable importance in organic chemistry. Aminobenzoate derivatives are prevalent in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes. The amino group provides a site for further chemical reactions, while the benzoate (B1203000) portion offers a stable aromatic core.

Aryl sulfonates are recognized for their utility as leaving groups in substitution reactions and as protective groups in organic synthesis. The sulfonate group's ability to stabilize a negative charge makes it an excellent leaving group, facilitating the formation of new chemical bonds. The solid-state structures of metal salts of sulfonated azo dyes have been studied, revealing that they form layered coordination networks. nih.gov This property is influenced by the type of metal and the position of the sulfonate group on the aromatic ring. nih.gov Furthermore, aryl sulfates have been developed as linkers in antibody-drug conjugates, demonstrating their stability and ability to release therapeutic agents under specific biological conditions. sci-hub.se

Overview of this compound as a Strategic Synthetic Intermediate

This compound serves as a strategic intermediate in multi-step synthetic pathways. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive methansulfonyloxy (mesylate) group, allows for sequential and site-selective modifications. The mesylate group is a well-established good leaving group, making the 2-position of the benzene (B151609) ring susceptible to nucleophilic attack. This enables the introduction of a wide variety of functional groups. The amino group at the 5-position can be readily transformed into other functionalities, such as a diazonium salt for Sandmeyer-type reactions or acylated to form amides. This versatility makes the compound a valuable precursor for the synthesis of complex molecules with specific substitution patterns on the aromatic ring.

Historical Development of Related Chemical Intermediates

The development of intermediates like this compound is rooted in the broader history of industrial organic synthesis. The manufacture of alkyl aryl sulfonates, for instance, has been a significant area of chemical industry since the mid-20th century. google.com Early methods focused on the sulfonation of alkylated aromatic hydrocarbons to produce detergents and surface-active agents. google.com Over time, these processes have been refined to improve efficiency and product purity, including the use of high-gravity reactors for sulfonation reactions. google.com

Similarly, the synthesis of various aminobenzoate derivatives has been a long-standing practice in organic chemistry. For example, methods for preparing compounds like 2-amino-3-methyl-5-chlorobenzoic acid have been developed, starting from simple precursors like m-toluic acid and involving nitration, reduction, and chlorination steps. google.com The continuous development of these synthetic methodologies has paved the way for the creation of more complex and functionalized intermediates like this compound.

Scope and Objectives of Academic Research Pertaining to the Compound

Academic research involving this compound and related compounds is primarily focused on its application in the synthesis of novel organic materials and biologically active molecules. The unique arrangement of functional groups allows for the exploration of new synthetic routes to complex target molecules. Researchers are interested in leveraging the distinct reactivity of the amino and mesylate groups to construct intricate molecular architectures.

The objectives of this research include the development of more efficient and selective synthetic methods, the discovery of new chemical reactions, and the preparation of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The structural motifs present in this compound are found in various pharmacologically active compounds, making it an attractive starting material for drug discovery programs.

Structure

3D Structure

属性

IUPAC Name |

methyl 5-amino-2-methylsulfonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-9(11)7-5-6(10)3-4-8(7)15-16(2,12)13/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXOMKIWYLNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604187 | |

| Record name | Methyl 5-amino-2-[(methanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80430-22-4 | |

| Record name | Methyl 5-amino-2-[(methylsulfonyl)oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80430-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-[(methanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-[(methylsulfonyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Amino 2 Methansulfonyloxybenzoate

Retrosynthetic Analysis and Key Disconnections for the Compound

A retrosynthetic analysis of Methyl 5-amino-2-methansulfonyloxybenzoate reveals a logical pathway for its synthesis, primarily centered around the formation of the ester and the sulfonate ester functionalities.

Identification of Precursor Molecules

The primary disconnection points are the ester linkage and the sulfonate ester bond. This analysis identifies Methyl 5-amino-2-hydroxybenzoate as the immediate and crucial precursor. This precursor already contains the desired arrangement of the amino group and the methyl ester on the benzene (B151609) ring. The synthesis of the final product then hinges on the selective sulfonylation of the hydroxyl group of this precursor.

Further retrosynthetic analysis of Methyl 5-amino-2-hydroxybenzoate points to 5-aminosalicylic acid or its derivatives as starting materials. For instance, a plausible route involves the esterification of 5-aminosalicylic acid or the reduction of a nitro group in a precursor like methyl 5-nitrosalicylate. One documented synthesis of Methyl 5-amino-2-hydroxybenzoate starts from 5-methylsalicylic acid , which undergoes esterification followed by other transformations. chemicalbook.com

Strategic Bond Formations

The key strategic bond formation in the final step of the synthesis is the O-S (oxygen-sulfur) bond of the methanesulfonate (B1217627) group. This is typically achieved through a mesylation reaction . This reaction involves the treatment of the hydroxyl group of the precursor, Methyl 5-amino-2-hydroxybenzoate, with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The chemoselectivity of this step is critical to ensure that the hydroxyl group is mesylated without affecting the amino group.

Established Conventional Synthetic Routes

The conventional synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Multi-step Reaction Sequences and Pathway Elucidation

A common synthetic pathway can be elucidated as a two-step process starting from a readily available precursor:

Esterification of 5-substituted Salicylic (B10762653) Acid: The synthesis often begins with a substituted salicylic acid. For instance, 5-nitrosalicylic acid can be esterified to methyl 5-nitrosalicylate.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to yield Methyl 5-amino-2-hydroxybenzoate.

Mesylation of the Hydroxyl Group: The final and key step is the selective O-mesylation of Methyl 5-amino-2-hydroxybenzoate using methanesulfonyl chloride. This step must be performed under conditions that favor the reaction at the hydroxyl group over the amino group. The lone pair of electrons on the nitrogen of the amino group can also react with methanesulfonyl chloride, leading to the formation of a sulfonamide byproduct. Therefore, careful selection of the base and reaction temperature is crucial.

An alternative route involves starting with methyl salicylate, which is then nitrated to introduce the nitro group at the 5-position, followed by reduction and mesylation.

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Stoichiometry)

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound.

For the mesylation step, the choice of base and temperature is critical for achieving chemoselectivity. Non-nucleophilic, sterically hindered bases are often preferred to minimize the reaction at the amino group. The reaction is typically carried out at low temperatures to control the reactivity of the methanesulfonyl chloride and prevent side reactions.

The following table summarizes the key parameters for the synthesis of the precursor, Methyl 5-amino-2-hydroxybenzoate, from 5-methylsalicylic acid, as reported in the literature. chemicalbook.com

| Reaction Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Esterification | 5-Methylsalicylic acid | Methanol (B129727), Sulfuric acid | Methanol | Reflux | 62% |

| Work-up | - | Dichloromethane, Water, Sodium hydroxide | - | pH adjustment to 7 | - |

This interactive data table provides a summary of the reaction conditions for the synthesis of the key precursor.

Catalyst Selection and Impact on Yield and Selectivity

In the context of the synthesis of this compound, catalysts play a significant role, particularly in the precursor synthesis steps.

Advanced and Sustainable Synthetic Approaches

The contemporary synthesis of complex organic molecules is increasingly guided by principles of sustainability and efficiency. This section explores modern synthetic paradigms applicable to the preparation of this compound, moving beyond traditional methods to embrace greener and more advanced technologies.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing environmentally benign synthetic routes. Key considerations for the synthesis of this compound include solvent selection and atom economy.

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of sulfonate esters and related compounds, a shift towards more benign solvents is being explored. scientificupdate.comyoutube.com Interactive solvent selection guides, which rank solvents based on health, safety, and environmental criteria, can aid in choosing greener options. scientificupdate.comyoutube.com For instance, replacing hazardous solvents like chloroform (B151607) or dimethylformamide (DMF) with more sustainable alternatives such as anisole (B1667542) or Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, can significantly reduce the environmental footprint of the synthesis. scientificupdate.comscielo.brresearchgate.net The use of water as a solvent, where feasible, represents an ideal green option.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.netwhiterose.ac.uk Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. nih.gov In the context of synthesizing this compound, the mesylation step, which typically involves the reaction of the precursor, Methyl 5-aminosalicylate (B10771825), with methanesulfonyl chloride, has a moderate atom economy as it generates stoichiometric amounts of hydrochloride as a byproduct. mdpi.com Improving the atom economy of this step is a key goal for a greener synthesis.

| Green Chemistry Metric | Application to Synthesis of this compound |

| Solvent Selection | Prioritize "Recommended" solvents like ethyl acetate (B1210297) or anisole over "Hazardous" ones like DMF or chlorinated solvents. scientificupdate.comyoutube.com Cyrene™ offers a biodegradable alternative. scielo.brresearchgate.net |

| Atom Economy | The mesylation step using methanesulfonyl chloride has a theoretical atom economy of less than 100% due to byproduct formation. researchgate.net Catalytic approaches could improve this. |

| Process Mass Intensity (PMI) | A key metric for the pharmaceutical industry, aiming to minimize the total mass of materials used per kilogram of active pharmaceutical ingredient. mdpi.comrsc.orgrsc.org |

Catalytic Synthesis Methodologies

Catalysis offers a powerful tool for developing more efficient and selective synthetic routes. Both transition metal catalysis and organocatalysis present opportunities for the synthesis of this compound and its precursors.

Transition Metal Catalysis: Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations under mild conditions. nih.govbeilstein-journals.org While specific examples for the direct mesylation of Methyl 5-aminosalicylate are not abundant in the literature, related transformations provide valuable insights. For instance, copper- and palladium-based catalysts have been developed for the selective O- and N-arylation of aminophenols, demonstrating the potential for catalyst-controlled regioselectivity in reactions involving similar functional groups. whiterose.ac.ukgoogle.com The development of transition metal catalysts for the direct, selective O-sulfonylation of aminophenol derivatives remains an active area of research.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild, metal-free conditions. nih.gov For the synthesis of functionalized aminobenzoic acid derivatives, organocatalytic approaches, such as domino reactions, can enable the construction of complex molecules from simple starting materials in a single operation, reducing the need for intermediate purification steps. researchgate.net The application of organocatalysts to the selective mesylation of the phenolic hydroxyl group in the presence of an amino group is a promising but still developing area. Chiral aminophenol organocatalysts have been shown to be effective in other transformations, suggesting their potential applicability. nih.gov

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. eurjchem.com The synthesis of sulfonate esters and related pharmaceutical intermediates is well-suited for flow chemistry applications. For instance, falling film microreactors have been used for the sulfonation of methyl esters with gaseous sulfur trioxide, demonstrating efficient and controlled reaction conditions. rsc.orggoogle.comresearchgate.net A continuous flow process for the synthesis of this compound could involve the continuous feeding of the precursor and methanesulfonyl chloride into a reactor, followed by in-line quenching and purification, potentially leading to higher yields and purity. eurjchem.com Automated flow synthesis platforms have been developed for the preparation of secondary sulfonamides, showcasing the potential for high-throughput synthesis and library generation. researchgate.net

| Advanced Synthesis Platform | Potential Application in Synthesis of this compound | Key Advantages |

| Transition Metal Catalysis | Selective O-sulfonylation of Methyl 5-aminosalicylate. | High selectivity, mild reaction conditions, broad functional group tolerance. whiterose.ac.ukgoogle.com |

| Organocatalysis | Enantioselective synthesis or regioselective functionalization. | Metal-free, environmentally benign, potential for asymmetric induction. nih.govresearchgate.net |

| Flow Chemistry | Continuous production with integrated purification. | Enhanced safety, improved process control, scalability. rsc.orgeurjchem.comgoogle.comresearchgate.netresearchgate.net |

| Biocatalysis | Regioselective sulfation of the phenolic hydroxyl group. | High selectivity, mild reaction conditions, environmentally friendly. google.comeurjchem.comnih.gov |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.gov Recently, arylsulfate sulfotransferases (ASSTs) have been identified that can catalyze the transfer of a sulfate (B86663) group to a diverse range of phenolic alcohols, including those with multiple hydroxyl groups and even amino groups. google.comeurjchem.comnih.gov This presents a compelling opportunity for the synthesis of this compound. A biocatalytic approach could involve the direct and regioselective sulfation of the phenolic hydroxyl group of Methyl 5-aminosalicylate, avoiding the need for protecting groups and harsh reagents. google.comeurjchem.comnih.gov The reaction would proceed under mild aqueous conditions, further enhancing its green credentials.

Purification and Isolation Methodologies in a Research Context

The purification of this compound in a research setting would typically involve a combination of chromatographic and crystallization techniques to achieve the desired level of purity.

Crystallization: Crystallization is a powerful and widely used technique for the purification of solid organic compounds, including pharmaceutical intermediates. researchgate.netnih.govnih.gov The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system. For this compound, a suitable solvent would be one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. The selection of an appropriate crystallization solvent is often determined empirically. Given the functional groups present (amino, ester, sulfonate), solvents such as ethanol, ethyl acetate, or mixtures thereof with non-polar solvents like heptane (B126788) could be effective. scientificupdate.com

Chromatography: When crystallization alone is insufficient to remove all impurities, chromatographic techniques are employed. google.com Flash column chromatography using silica (B1680970) gel is a common method for the purification of organic compounds in a research laboratory. The choice of eluent is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a heptane/ethyl acetate gradient), would likely be effective for separating the target compound from less polar starting materials and more polar byproducts. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com

| Purification Technique | Principle | Application to this compound |

| Crystallization | Differential solubility of the compound and impurities. nih.govnih.gov | Primary purification method to obtain a solid product of moderate to high purity. |

| Flash Chromatography | Differential partitioning of components between a stationary and a mobile phase. google.com | Removal of impurities with different polarities from the target compound. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential interactions with the stationary phase. google.com | Final purification step to achieve very high purity, especially for analytical standards. |

Challenges and Future Directions in Synthetic Route Development

The development of efficient and sustainable synthetic routes to this compound is not without its challenges. However, emerging trends in synthetic chemistry offer promising avenues for future improvements.

Challenges:

Regioselectivity: A key challenge in the synthesis is achieving selective mesylation of the phenolic hydroxyl group in the presence of the amino group without the need for protecting group strategies. The amino group can also react with methanesulfonyl chloride, leading to the formation of a sulfonamide byproduct.

Control of Sulfonate Ester Formation: The formation of sulfonate esters can be problematic, and their stability can be a concern. The reaction conditions must be carefully controlled to avoid side reactions and ensure the stability of the desired product.

Greenness of the Synthesis: Traditional methods for sulfonation often use harsh reagents and solvents, leading to a poor environmental profile. youtube.combeilstein-journals.org Developing a truly green synthesis that minimizes waste and avoids hazardous materials remains a significant challenge.

Future Directions:

Catalyst Development: The design of new catalysts, both transition metal-based and organocatalytic, that can achieve highly selective and efficient O-sulfonylation of aminophenols is a major area for future research. nih.govbeilstein-journals.orgnih.govresearchgate.net

Integrated Continuous Manufacturing: The development of fully integrated continuous flow processes, from starting materials to the purified final product, will be a key trend. rsc.orgeurjchem.comgoogle.comresearchgate.netresearchgate.net This will not only improve efficiency and safety but also allow for better process control and product quality.

Biocatalytic Routes: The exploration of biocatalytic methods for the synthesis of sulfonate esters is a promising and rapidly developing field. google.comeurjchem.comnih.gov The discovery and engineering of new enzymes with tailored activities could revolutionize the synthesis of this and related compounds.

Advanced Analytical Techniques: The development of more sophisticated in-line and at-line analytical techniques will be crucial for monitoring and controlling continuous manufacturing processes and for ensuring the purity and quality of the final product.

Reactivity and Mechanistic Investigations of Methyl 5 Amino 2 Methansulfonyloxybenzoate

Reactivity Profiling of the Functional Groups

The unique arrangement of an electron-donating amino group and two electron-withdrawing groups (methyl ester and mesylate) on the aromatic ring creates a complex reactivity profile.

Reactivity of the Methyl Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group of Methyl 5-amino-2-methansulfonyloxybenzoate is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-methansulfonyloxybenzoic acid. The reaction is typically slower than the hydrolysis of simple alkyl benzoates due to the presence of the deactivating methanesulfonyloxy group.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. researchgate.net This equilibrium-driven process often requires using the alcohol reactant as the solvent to drive the reaction to completion. researchgate.net Both acidic and basic conditions can be employed, with the basic-catalyzed reaction generally proceeding via a nucleophilic addition-elimination mechanism. researchgate.net

Amidation: The methyl ester can react with primary or secondary amines to form the corresponding amide. This transformation can be achieved by heating the ester with the amine, often in the presence of a catalyst. Studies on the amidation of similar esters, like methyl benzoate (B1203000), have shown that various catalysts, including niobium(V) oxide, can facilitate this reaction. nih.gov

A representative table of amidation reactions with methyl benzoate, a structurally related compound, is shown below:

| Amine | Catalyst | Product |

| Aniline (B41778) | Niobium(V) oxide | N-Phenylbenzamide |

| Benzylamine | Niobium(V) oxide | N-Benzylbenzamide |

| Piperidine | Niobium(V) oxide | 1-(Benzoyl)piperidine |

This table is based on data for methyl benzoate and serves as an illustrative example of the types of amidation reactions possible. nih.gov

Reactivity of the Aromatic Amino Group (e.g., Acylation, Alkylation, Diazotization, Coupling Reactions)

The amino group is a strong activating group and a nucleophile, making it a primary site for various reactions.

Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce new functionalities. For instance, enzymatic acylation of amino acids has been demonstrated, highlighting the potential for selective transformations. researchgate.net

Alkylation: Alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452), the aromatic amino group is converted into a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. The mechanism involves the formation of a nitrosonium ion (NO+) which then reacts with the nucleophilic amino group.

Coupling Reactions: The diazonium salt intermediate can participate in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. This is a key reaction in the synthesis of many dyes. nih.gov Furthermore, diazonium salts are precursors for Sandmeyer reactions, where the diazonium group is replaced by a variety of substituents, including halogens, cyano groups, and hydroxyl groups, often with the aid of copper(I) salts.

Reactivity of the Methanesulfonyloxy (Mesylate) Group as a Leaving Group (e.g., Nucleophilic Substitution, Elimination)

The methanesulfonyloxy (mesylate) group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack.

Nucleophilic Substitution: The mesylate group can be displaced by a wide range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, which is the case in this molecule. The strong electron-withdrawing nature of the adjacent methyl ester and the mesylate group itself facilitates attack by nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have also been successfully employed with aryl mesylates, demonstrating their utility in forming carbon-carbon bonds. scispace.com

Elimination: While less common for aryl mesylates compared to alkyl mesylates, elimination reactions can potentially occur under strong basic conditions, although this is generally not the preferred reaction pathway.

Electrophilic and Nucleophilic Aromatic Substitution Potential of the Benzene (B151609) Ring

The substitution pattern on the benzene ring dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents determine the position of further electrophilic substitution. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the methyl ester and methanesulfonyloxy groups are deactivating groups and meta-directors. The strong activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the steric hindrance from the adjacent mesylate group might favor substitution at the C6 position. It is also important to note that under strongly acidic conditions required for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium salt, which is a deactivating, meta-directing group. This can change the outcome of the reaction.

Nucleophilic Aromatic Substitution: As mentioned previously, the presence of the electron-withdrawing ester and mesylate groups makes the ring susceptible to nucleophilic aromatic substitution. Nucleophilic attack is most likely to occur at the carbon bearing the mesylate leaving group (C2) and potentially at the carbon bearing the methyl ester if a sufficiently strong nucleophile is used under forcing conditions.

Detailed Mechanistic Pathways of Key Transformations

Elucidation of Reaction Intermediates

The mechanistic pathways of the reactions involving this compound are generally understood through the established principles of organic chemistry.

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the aromatic ring leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This intermediate is a key step in the displacement of the mesylate leaving group.

The diazotization of the amino group proceeds through the formation of a nitrosonium ion (NO+) in situ from sodium nitrite and acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the arenediazonium ion .

In electrophilic aromatic substitution reactions, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex . The subsequent loss of a proton from this intermediate restores the aromaticity of the ring. The stability of the possible arenium ions determines the regioselectivity of the substitution.

Transition State Analysis and Energy Profiles

Detailed transition state analysis and energy profiles for reactions involving this compound have not been specifically reported. However, computational studies on analogous aromatic systems can provide insights into the likely energetic landscapes of its reactions.

The reactivity of substituted phenyl methanesulfonates has been a subject of study, shedding light on potential reaction mechanisms. For instance, reactions of Y-substituted phenyl methanesulfonates with various nucleophiles have been investigated to determine whether they proceed through a two-step addition/elimination mechanism or a concerted SN2-type pathway at the sulfur center. acs.org The nature of the substituent on the phenyl ring significantly influences the reaction rate and mechanism.

Computational studies, often employing density functional theory (DFT), are powerful tools for mapping reaction coordinates and calculating the energies of reactants, transition states, and products. For a hypothetical nucleophilic attack on the sulfonyl sulfur of this compound, a transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the S-O bond to the phenoxy group. The energy barrier to reach this transition state would determine the reaction rate.

The presence of both an electron-donating amino group and an electron-withdrawing methanesulfonyloxy group on the same aromatic ring presents an interesting case for computational analysis. The amino group would be expected to increase the electron density of the ring, potentially affecting the stability of intermediates and transition states in reactions involving the aromatic system. Conversely, the methanesulfonyloxy group is a strong electron-withdrawing group, making the sulfonyl sulfur highly electrophilic.

A hypothetical energy profile for a nucleophilic aromatic substitution on a related compound, derived from computational studies, might look like the following:

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials |

| Transition State 1 | +20 to +30 | Formation of Meisenheimer complex |

| Intermediate | +5 to +15 | Meisenheimer complex |

| Transition State 2 | +15 to +25 | Departure of the leaving group |

| Products | Variable | Final substituted product |

This table is illustrative and based on general principles of nucleophilic aromatic substitution, not specific data for this compound.

Influence of Solvent Effects and Steric Hindrance on Reaction Progress

Solvent Effects:

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving charged or polar intermediates and transition states, polar solvents are generally favored as they can stabilize these species through solvation.

In the case of reactions involving this compound, such as a nucleophilic attack on the sulfonyl group, the transition state is likely to be highly polar. Therefore, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or polar protic solvents like alcohols, would be expected to accelerate the reaction compared to nonpolar solvents. The ability of protic solvents to hydrogen bond with the reactants and transition state can also play a significant role. Studies on similar reactions, such as those involving aminobenzoic acid derivatives, often utilize polar solvents to facilitate the desired transformations. mdpi.com

Steric Hindrance:

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. In this compound, the substituents on the benzene ring are in a 1,2,5-arrangement.

The methanesulfonyloxy group at position 2 is flanked by the methyl ester at position 1. While the methyl ester is not exceptionally bulky, it could exert some steric hindrance to an incoming nucleophile attacking the sulfonyl sulfur. However, the sulfonyl group itself extends away from the ring, which may mitigate some of this steric clash.

The amino group at position 5 is relatively remote from the primary reactive sites of the ester and sulfonate groups and is less likely to cause significant steric hindrance for reactions at those positions. However, if the amino group itself were to act as a nucleophile in an intermolecular reaction, its accessibility would be a factor. The steric environment around a functional group can influence not only the rate of reaction but also the regioselectivity, directing incoming reagents to less hindered positions. For example, in the sulfonylation of alcohols, sterically hindered alcohols react more slowly with bulky sulfonyl chlorides. youtube.com

Stereochemical Considerations in Reactions Involving the Compound (if chirality is induced)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent, catalyst, or solvent is introduced, or if a new stereocenter is created during the reaction.

If a reaction were to introduce a chiral center into the molecule, for example, through an asymmetric synthesis, then stereochemical considerations would become paramount. The formation of one stereoisomer in preference to another is known as stereoselectivity. masterorganicchemistry.com Reactions that are stereospecific are those where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

For instance, if the amino group of this compound were to be acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. The relative amounts of these diastereomers would depend on the kinetic and thermodynamic favorability of the transition states leading to their formation.

Similarly, if the methanesulfonyloxy group were to be displaced by a chiral nucleophile via an SNAr mechanism (which is unlikely given the substitution pattern but serves as a hypothetical example), the resulting product would be chiral. The stereochemical outcome would depend on the mechanism of the reaction.

In the absence of any induced chirality, reactions of this compound will result in achiral or racemic products if a new stereocenter is formed without chiral influence.

Applications of Methyl 5 Amino 2 Methansulfonyloxybenzoate in Complex Molecule Synthesis

Role as a Key Building Block in Heterocyclic Compound Construction

The trifunctional nature of Methyl 5-amino-2-methansulfonyloxybenzoate makes it a theoretically attractive precursor for the synthesis of various heterocyclic systems. The strategic placement of the amino and mesyloxy groups on the benzene (B151609) ring allows for intramolecular cyclization strategies to form fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyridines)

The construction of nitrogen-containing heterocycles often involves the formation of a new ring fused to an existing aromatic system. While direct applications of this compound in the synthesis of indoles, quinolines, and pyridines are not extensively documented, its structure lends itself to several plausible synthetic routes. For instance, the synthesis of indole (B1671886) scaffolds could potentially be achieved through strategies that involve the reaction of the amino group with a suitable two-carbon unit, followed by a cyclization that displaces the mesylate leaving group.

Similarly, the synthesis of quinoline (B57606) derivatives could be envisioned through reactions analogous to the Friedländer annulation, where the amino group and an adjacent position on the ring react with a β-dicarbonyl compound. The reactivity of the subject compound would need to be precisely controlled to favor such transformations. The preparation of substituted pyridines could theoretically involve this building block in more complex, multi-step sequences, although specific examples are not readily found in current literature.

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes)

The synthesis of oxygen-containing heterocycles like benzofurans and chromenes typically requires a phenol (B47542) as a key starting material. chemicalbook.com The mesylate group of this compound is a protected form of a phenol. Hydrolysis of the mesylate would yield the corresponding 5-amino-2-hydroxybenzoic acid derivative, which could then participate in standard synthetic routes to benzofurans and chromenes. chembuyersguide.com For example, a Pechmann condensation or a similar reaction could be employed to construct a chromene ring. chembuyersguide.com

Synthesis of Sulfur-Containing Heterocycles

The introduction of sulfur to form heterocycles like benzothiazoles or other sulfur-containing ring systems could be imagined starting from this compound. One potential pathway involves the transformation of the amino group into a functionality that can react with a sulfur-based reagent, leading to cyclization. However, specific and detailed research findings for the use of this particular compound in the synthesis of sulfur-containing heterocycles are not prominently reported.

Strategic Intermediate in the Total Synthesis of Complex Organic Frameworks

The utility of a building block in total synthesis is determined by its ability to be incorporated efficiently into a larger molecular framework and to facilitate the construction of key structural motifs.

Integration into Divergent Synthetic Pathways

A divergent synthesis strategy involves a common intermediate that can be converted into a variety of structurally distinct products. The multiple functional groups of this compound make it a candidate for such pathways. For example, the amino group could be selectively acylated, alkylated, or diazotized, while the ester could be hydrolyzed or reduced. Each of these transformations would lead to a new intermediate, which could then undergo further reactions, potentially involving the displacement of the mesylate group to achieve cyclization. This allows for the generation of a library of related compounds from a single, advanced intermediate.

Use in Fragment Coupling Strategies

In fragment coupling, complex molecules are assembled from smaller, pre-synthesized pieces. This compound could serve as one of these fragments. For instance, the amino group could be used in a coupling reaction (e.g., amide bond formation or a palladium-catalyzed cross-coupling reaction) to link it to another fragment. Subsequently, the mesylate group could be used in a later step to form a cyclic structure by reacting with a nucleophile on the coupled fragment. This approach is a cornerstone of modern synthetic chemistry for building complex molecular architectures.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient approach to chemical synthesis. The inherent atom economy and convergence of MCRs make them powerful tools for generating molecular diversity. While direct and explicit utilization of this compound in published MCRs is not extensively documented, its structural features suggest significant potential as a key building block in such transformations.

The core of this potential lies in its primary amino group attached to an aromatic ring. This aniline (B41778) moiety is a common component in a variety of MCRs, most notably the Ugi and Passerini reactions.

Ugi Reaction: The classical Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. mdpi.com The amino group of this compound could readily participate as the amine component. The reaction would proceed through the formation of a Schiff base with a carbonyl compound, which is then attacked by the isocyanide and the carboxylate to form an α-acylamino amide product. The methansulfonyloxy and methyl ester groups would likely remain intact under the mild conditions often employed for Ugi reactions, thus leading to highly functionalized and complex molecular scaffolds in a single step.

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct participant in the classical Passerini reaction, variations and related MCRs often incorporate amine functionalities.

The presence of the electron-withdrawing methansulfonyloxy group can modulate the reactivity of the aniline nitrogen, which could be a handle for controlling the reaction pathway or selectivity in certain MCRs. Furthermore, the ester functionality provides an additional site for post-MCR modifications, allowing for the generation of diverse compound libraries from a single MCR product.

The table below illustrates the potential components for a hypothetical Ugi reaction involving this compound.

| Component Type | Example Reactant | Role in Ugi Reaction |

| Amine | This compound | Provides the primary amino group |

| Carbonyl Compound | Benzaldehyde | Forms the initial imine intermediate |

| Isocyanide | tert-Butyl isocyanide | Carbon source for the new backbone |

| Carboxylic Acid | Acetic acid | Provides the acyl group |

While specific research detailing the use of this compound in MCRs is an area ripe for exploration, its inherent chemical functionalities position it as a promising candidate for the rapid construction of complex and diverse molecular architectures through these powerful synthetic strategies.

Development of Novel Synthetic Sequences Leveraging its Unique Reactivity

The true synthetic utility of this compound is most evident in its application in the development of novel, linear synthetic sequences for the preparation of complex, high-value molecules, particularly pharmaceutical agents. Its distinct pattern of substitution allows for selective and sequential reactions, making it a key intermediate in the synthesis of targeted molecular architectures.

A prime example of its application is in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. nih.gov The synthesis of Nintedanib often involves the condensation of a substituted aniline derivative with an oxindole (B195798) core. This compound and its derivatives are crucial precursors for the aniline portion of the Nintedanib molecule.

The synthetic utility of this compound stems from the differential reactivity of its functional groups:

The amino group serves as a nucleophile, enabling condensation reactions with electrophilic partners. In the context of Nintedanib synthesis, this amine reacts with a suitably activated oxindole derivative.

The methansulfonyloxy group is an excellent leaving group, although in many reported syntheses of Nintedanib, it is the precursor hydroxyl group that is more directly involved in the final steps. However, the presence of the mesylate in the starting material allows for strategic protection and activation of the phenolic oxygen.

The methyl ester provides a handle for further functionalization or can be a required moiety in the final target molecule, as is the case with Nintedanib.

Several patented synthetic routes for Nintedanib highlight the importance of intermediates structurally analogous to this compound. For instance, a common strategy involves the reaction of an aniline derivative with a chloroacetylated oxindole, followed by subsequent reactions to build the final drug molecule.

The following table outlines a generalized reaction sequence that illustrates the utility of an aniline precursor derived from a compound like this compound in the synthesis of a complex molecule like Nintedanib.

| Step | Reactants | Key Transformation | Product Type |

| 1 | Aniline Precursor (from this compound derivative), Substituted Oxindole | Condensation reaction | Indolinone intermediate |

| 2 | Indolinone intermediate, Chloroacetyl chloride | Acylation of the aniline nitrogen | N-chloroacetyl intermediate |

| 3 | N-chloroacetyl intermediate, N-methylpiperazine | Nucleophilic substitution | Final complex molecule (e.g., Nintedanib) |

The development of such synthetic sequences showcases the strategic value of this compound. Its pre-installed functionalities and their specific arrangement on the aromatic ring allow for a streamlined and efficient construction of complex molecular targets that would otherwise require more convoluted and lower-yielding synthetic pathways. This makes it a compound of significant interest in process chemistry and drug discovery.

Computational and Theoretical Studies on Methyl 5 Amino 2 Methansulfonyloxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, which are based on the principles of quantum mechanics, provide a detailed description of the electron distribution and molecular orbitals, which are crucial for predicting the chemical behavior of "Methyl 5-amino-2-methansulfonyloxybenzoate".

Electronic Structure and Molecular Orbital Analysis

The electronic structure of "this compound" can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com For "this compound", the HOMO is expected to be primarily located on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is likely to be centered on the electron-withdrawing methansulfonyloxy and methyl ester groups. This distribution of frontier orbitals indicates that the amino group is the primary site for electrophilic attack, whereas the sulfonyl and carbonyl groups are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the charge distribution on the molecular surface. nih.govresearchgate.net These maps use a color-coded scheme to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). nih.gov For "this compound", the MEP map would likely show a high negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, making them attractive sites for electrophiles. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Density Functional Theory (DFT) Applications for Predicting Reactivity

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules due to its balance of accuracy and computational cost. und.edunih.gov DFT calculations can provide valuable information on reaction energetics and mechanisms, which is essential for understanding the chemical transformations of "this compound".

Calculation of Reaction Barriers and Energetics

DFT methods can be employed to calculate the activation energies and reaction enthalpies of various chemical reactions involving "this compound". This information is crucial for predicting the feasibility and rate of a reaction under specific conditions. For instance, the hydrolysis of the ester or the substitution of the methansulfonyloxy group can be modeled to determine the energy barriers associated with these transformations.

Table 2: Hypothetical Calculated Reaction Energetics for a Reaction of this compound

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 25.3 |

| Enthalpy of Reaction (ΔH) | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling using DFT can be instrumental in elucidating the detailed step-by-step mechanism of a chemical reaction. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the lowest energy reaction pathway. For "this compound", computational studies could explore the mechanisms of its synthesis, degradation, or its interaction with biological targets. These models can reveal intricate details about bond formation and cleavage, as well as the role of solvent molecules in the reaction.

Molecular Dynamics Simulations (if applicable to conformational studies or solvent interactions relevant to reactivity)

For "this compound", MD simulations could be used to explore the rotational barriers around its single bonds, leading to a better understanding of its preferred conformations in different solvents. Furthermore, simulations in an aqueous environment could shed light on the hydration of the molecule and the role of water in mediating its reactions. und.edu This information is particularly relevant for predicting its behavior in biological systems or in solution-phase chemical reactions.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships for a molecule like this compound would hinge on understanding how its chemical structure influences its reactivity. Key to this is the interplay between the amino and methansulfonyloxy groups on the benzoate (B1203000) ring.

Computational models, particularly those employing quantum mechanics, would be essential in elucidating these relationships. Theoretical studies on the hydrolysis of sulfonate esters, for instance, have debated between stepwise and concerted mechanisms. nih.govacs.orgresearchgate.net A detailed computational analysis of this compound would investigate the potential for a stable pentavalent intermediate during such reactions. nih.govacs.orgresearchgate.net This would involve calculating the energy profiles of various reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as aminobenzothiazole and benzoylaminobenzoic acid derivatives, have demonstrated the importance of descriptors like hydrophobicity, molar refractivity, and aromaticity in predicting biological activity. nih.govnih.gov For this compound, a QSAR study could correlate structural features with its reactivity as a chemical intermediate. For example, the presence of heteroatoms like nitrogen and oxygen can influence inhibitory activity. nih.gov

The following table outlines the key structural features of this compound and their predicted influence on its reactivity, based on general chemical principles and studies of related compounds.

| Structural Feature | Predicted Influence on Reactivity | Relevant Computational Approach |

|---|---|---|

| Amino Group (-NH2) | Acts as an electron-donating group, potentially influencing the nucleophilicity of the aromatic ring and its susceptibility to electrophilic attack. | Electrostatic potential mapping, frontier molecular orbital (FMO) analysis. |

| Methansulfonyloxy Group (-OSO2CH3) | Functions as a good leaving group, making the ester susceptible to nucleophilic substitution reactions. nih.govacs.orgresearchgate.net | Transition state theory, calculation of activation energies for substitution reactions. |

| Benzoate Ester (-COOCH3) | Can be hydrolyzed under acidic or basic conditions, a factor to consider in its stability and subsequent reactions. | Modeling of hydrolysis pathways, calculation of reaction thermodynamics. |

In Silico Design of Novel Derivatives with Modified Reactivity Profiles

The in silico design of novel derivatives of this compound would involve computational methods to predict how structural modifications would alter its reactivity. This is a common strategy in drug discovery and materials science to optimize molecular properties.

One approach would be to use molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling. nih.govresearchgate.net While direct studies on this compound are lacking, research on p-aminobenzoic acid derivatives has utilized these methods to explore structural requirements for specific biological activities. researchgate.net Similar techniques could be applied to design derivatives of this compound with tailored reactivity, for instance, by modifying the substituents on the benzene ring or altering the ester group.

For example, introducing electron-withdrawing or electron-donating groups at different positions on the aromatic ring would be expected to modulate the reactivity of the amino and methansulfonyloxy groups. Computational models can predict these effects on the electronic properties and, consequently, the reaction kinetics of the derivatives. The table below illustrates potential modifications and their predicted effects on reactivity.

| Modification | Predicted Effect on Reactivity | Computational Design Strategy |

|---|---|---|

| Introduction of an electron-withdrawing group (e.g., -NO2) on the ring | Would likely decrease the nucleophilicity of the amino group and enhance the leaving group ability of the methansulfonyloxy group. | DFT calculations to determine changes in atomic charges and bond dissociation energies. |

| Introduction of an electron-donating group (e.g., -OCH3) on the ring | Would likely increase the nucleophilicity of the amino group and potentially decrease the leaving group ability of the methansulfonyloxy group. | Analysis of frontier molecular orbitals (HOMO-LUMO gap) to predict changes in reactivity. |

| Modification of the ester group (e.g., replacing methyl with a larger alkyl group) | Could introduce steric hindrance, affecting the accessibility of the ester for hydrolysis or other reactions. | Molecular mechanics or molecular dynamics simulations to assess conformational changes and steric effects. |

Advanced Analytical Methodologies for Research and Development of Methyl 5 Amino 2 Methansulfonyloxybenzoate

Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

Spectroscopic methods are indispensable for the structural elucidation of Methyl 5-amino-2-methansulfonyloxybenzoate, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure determination in organic chemistry. For a molecule with the complexity of this compound, advanced NMR techniques are employed to resolve any structural ambiguities.

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal the coupling between the protons on the aromatic ring, confirming their relative positions. An HSQC spectrum correlates each proton to the carbon atom it is directly attached to, providing definitive C-H assignments.

Solid-State NMR (ssNMR) is particularly valuable for characterizing the compound in its solid form, which is often the relevant state for pharmaceutical applications. It can provide insights into polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. For instance, ¹⁴N ssNMR can be used to probe the local environment of the nitrogen atom in the amino group, which is sensitive to hydrogen bonding and crystal packing. nih.gov Studies on related amino compounds have demonstrated the power of ssNMR in differentiating polymorphs through their quadrupolar parameters. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted benzene (B151609) rings.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D-NMR Correlations (Predicted) |

|---|---|---|---|

| H3 | ~7.2-7.4 | ~125-128 | COSY with H4, H6; HSQC to C3; HMBC to C1, C2, C5 |

| H4 | ~6.8-7.0 | ~118-121 | COSY with H3, H6; HSQC to C4; HMBC to C2, C5, C6 |

| H6 | ~7.5-7.7 | ~120-123 | COSY with H3, H4; HSQC to C6; HMBC to C1, C2, C4, C5 |

| -NH₂ | ~3.5-4.5 (broad) | N/A | |

| -O-CH₃ (Ester) | ~3.8-3.9 | ~52-53 | HSQC to C(O-CH₃); HMBC to C=O |

| -S-CH₃ (Mesyl) | ~3.1-3.3 | ~40-42 | HSQC to C(S-CH₃); HMBC to S=O (indirect) |

| C1 (C-COO) | N/A | ~128-131 | |

| C2 (C-O) | N/A | ~145-148 | |

| C5 (C-N) | N/A | ~147-150 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous molecular formula. For this compound (C₉H₁₁NO₅S), the expected exact mass would be precisely calculated and compared against the experimental value.

Furthermore, fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is characteristic of the molecule's structure, revealing the presence of the methyl benzoate (B1203000), amino, and methanesulfonyl (mesyl) moieties.

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₉H₁₂NO₅S⁺ | 246.0431 |

| [M-OCH₃]⁺ | C₈H₈NO₄S⁺ | 214.0169 |

| [M-COOCH₃]⁺ | C₇H₈NO₃S⁺ | 186.0220 |

| [M-SO₂CH₃]⁺ | C₈H₈NO₃⁺ | 166.0499 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. These methods are particularly powerful for monitoring reaction progress, such as the introduction of the methansulfonyl group onto a precursor like Methyl 5-amino-2-hydroxybenzoate.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. libretexts.org For the target compound, strong absorptions would be expected for the N-H stretches of the primary amine, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the sulfonate group. libretexts.orgacs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. It is particularly useful for identifying the S-O and C-S vibrations of the sulfonate group and the vibrations of the aromatic ring. s-a-s.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300-3500 atlantis-press.com | Weak |

| Amino (-NH₂) | N-H Scissoring | 1600-1700 atlantis-press.com | Moderate |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 mdpi.com | Strong |

| Ester (-COOCH₃) | C=O Stretch | 1720-1740 libretexts.org | Moderate |

| Ester (-COOCH₃) | C-O Stretch | 1100-1300 libretexts.org | Moderate |

| Sulfonate (-SO₃CH₃) | S=O Asymmetric Stretch | 1340-1370 researchgate.net | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound, substituted with both an electron-donating amino group and an electron-withdrawing ester group, constitutes a chromophore that absorbs UV light. nih.gov

The technique is useful for quantifying the concentration of the compound in solution and for monitoring reactions that alter the conjugated system. For example, any reaction involving the aromatic amine would likely cause a significant shift (either hypsochromic or bathochromic) in the maximum absorption wavelength (λmax), which can be tracked in real-time. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Description |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | ~200-220 | High-energy transition of the aromatic system. |

| π → π* | Substituted Benzene Ring | ~250-290 | Lower-energy transition due to extended conjugation from substituents. |

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating the target compound from starting materials, reagents, and byproducts, allowing for accurate reaction monitoring and final product purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. nih.gov For this compound, a reversed-phase HPLC method is typically developed. nih.govresearchgate.net

Methodology: The separation would likely be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. chromatographyonline.com

Detection Methods:

Diode Array Detector (DAD): This is a common UV detector that can acquire the entire UV spectrum for each peak as it elutes. tandfonline.com This provides not only quantitative data but also qualitative information, helping to confirm peak identity and assess peak purity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of certainty. nih.gov As each component is separated by the HPLC, it is introduced into the MS, which provides molecular weight and fragmentation data, confirming the identity of the target compound and helping to elucidate the structure of any impurities.

Table 5: Exemplary HPLC Method Parameters for Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard for separation of moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI-MS and controls peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 15 minutes | Ensures separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. nih.gov |

| Detection | DAD (210-400 nm) & ESI-MS | DAD for UV-based quantification and purity; MS for definitive identification. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

Gas Chromatography (GC) for Volatile Byproducts and Solvent Analysis

Gas Chromatography (GC) is an essential technique for the analysis of residual solvents and volatile byproducts that may be present in the final "this compound" product. shimadzu.com These volatile organic compounds can be introduced during the synthesis or purification processes. shimadzu.comshimadzu.com Their presence can affect the physicochemical properties and stability of the active substance. shimadzu.com

In practice, headspace GC is often the method of choice for residual solvent analysis. shimadzu.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. The separation is typically achieved using a capillary column, such as an Rtx-624, which is well-suited for resolving a wide range of common solvents. shimadzu.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The method allows for the rapid analysis of multiple solvents in a single run, enhancing productivity in a process development setting. shimadzu.comshimadzu.com

Table 1: Illustrative GC Parameters for Residual Solvent Analysis

| Parameter | Condition | Purpose |

| Instrument | Headspace Gas Chromatograph with FID | To separate and detect volatile organic compounds. |

| Column | SH-Rxi-624 (20 m, 0.18 mm I.D., 1 µm df) or similar | Provides optimal resolution for a broad range of solvents. shimadzu.com |

| Injector Temp. | 220 °C | Ensures rapid volatilization of the sample. |

| Detector Temp. | 250 °C | Maintains analytes in the gas phase for detection. |

| Oven Program | Initial: 40°C, hold for 5 min; Ramp: 10°C/min to 240°C, hold for 5 min | Separates solvents based on their boiling points and column interactions. |

| Carrier Gas | Nitrogen or Helium | Mobile phase to carry the sample through the column. |

| Typical Solvents | Methanol, Toluene, Acetone, Dichloromethane | Common solvents used in synthesis that require monitoring. |

This table is for illustrative purposes and specific conditions would need to be developed and validated for the analysis of "this compound".

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of "this compound" and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for identifying unknown volatile and semi-volatile impurities. As components elute from the GC column, they enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a chemical fingerprint, allowing for the structural elucidation of byproducts or degradation products that may not be commercially available as reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and widely used technique for the analysis of non-volatile compounds in pharmaceutical development. researchgate.net It allows for the separation, detection, and identification of the main compound, as well as non-volatile impurities and degradation products. nih.gov A typical LC-MS/MS method involves protein precipitation to extract the analyte from a matrix, followed by separation on a C18 column. researchgate.netnih.gov Detection is often performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. nih.govnih.gov This method is crucial for developing robust impurity profiles and for pharmacokinetic studies. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR represents a definitive technique for the unambiguous structural elucidation of impurities. After separation by LC, the eluent flows directly into an NMR spectrometer. This allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) on minute quantities of isolated impurities without the need for laborious offline fraction collection and purification. This is particularly valuable for characterizing novel or unexpected compounds formed during synthesis or stability studies.

Table 2: Application of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Application for "this compound" |

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio of fragmented ions | Identification of volatile or semi-volatile synthesis byproducts and potential degradation products. |

| LC-MS/MS | Polarity / Hydrophobicity | Mass-to-charge ratio of parent and daughter ions | Quantification of the primary compound, and detection and identification of non-volatile impurities. researchgate.netnih.gov |

| LC-NMR | Polarity / Hydrophobicity | Nuclear spin transitions in a magnetic field | Unambiguous structural confirmation of the main compound and elucidation of unknown impurities or isomers. |

X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.net For "this compound," obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its chemical structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govnih.gov

The technique involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the precise position of each atom can be determined. researchgate.netresearchgate.net This information is crucial for confirming the regiochemistry of the amino and methansulfonyloxy substituents on the benzene ring. Furthermore, crystallographic data reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.govnih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₈H₉NO₅S | Defines the elemental composition. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.7 Å, b = 22.4 Å, c = 7.2 Å, β = 95° | The fundamental dimensions of the repeating crystal lattice. researchgate.net |

| Bond Length (S-O) | ~1.45 Å | Confirms the length of the sulfonate ester bonds. |

| Bond Angle (O-S-O) | ~120° | Confirms the geometry around the sulfur atom. |

| Torsion Angle | Variable | Describes the conformation of the methansulfonyloxy group relative to the benzene ring. |

| Hydrogen Bonds | N-H···O | Intermolecular forces that stabilize the crystal structure. nih.govnih.gov |

This table contains hypothetical data based on typical values for similar organic molecules and serves as an example of the information obtained from an X-ray crystallography experiment.

In-Situ Reaction Monitoring Techniques (e.g., FTIR, Raman, NMR spectroscopy during reaction)

In-situ reaction monitoring provides real-time insights into the chemical transformations occurring during the synthesis of "this compound." These Process Analytical Technology (PAT) tools allow chemists to track the consumption of reactants, the formation of intermediates, and the appearance of the final product without disturbing the reaction. researchgate.net